6-Nitro-2-piperazin-1-ylquinoxaline
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Overview
Description
6-Nitro-2-piperazin-1-ylquinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a nitro group at the 6-position and a piperazine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-piperazin-1-ylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by nitration and subsequent substitution with piperazine. One common method involves the following steps:
Condensation Reaction: o-Phenylenediamine reacts with glyoxal or a similar dicarbonyl compound in the presence of an acid catalyst to form quinoxaline.
Nitration: The quinoxaline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Substitution: The nitrated quinoxaline undergoes nucleophilic substitution with piperazine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-piperazin-1-ylquinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products
Reduction: 6-Amino-2-piperazin-1-ylquinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2-piperazin-1-ylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2-piperazin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinoxaline: Lacks the piperazine ring, making it less versatile in terms of functionalization.
2-Piperazin-1-ylquinoxaline: Lacks the nitro group, which reduces its reactivity and potential biological activity.
6-Amino-2-piperazin-1-ylquinoxaline: A reduced form of 6-Nitro-2-piperazin-1-ylquinoxaline with different reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13N5O2 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-nitro-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13N5O2/c18-17(19)9-1-2-10-11(7-9)14-8-12(15-10)16-5-3-13-4-6-16/h1-2,7-8,13H,3-6H2 |
InChI Key |
BGTFKMGKEHWOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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